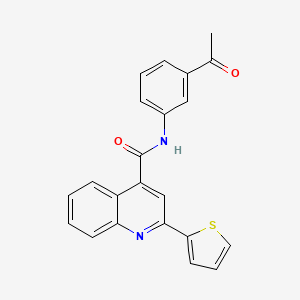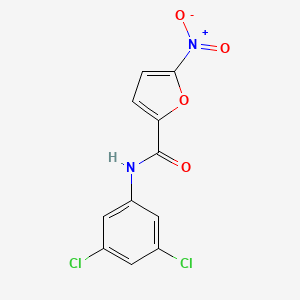![molecular formula C13H18NNaO6S B6019643 sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate](/img/structure/B6019643.png)
sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate, also known as APES, is a sulfamate derivative that has gained significant attention in the scientific community due to its potential applications in various research fields. APES is a white crystalline powder that is soluble in water and has a molecular weight of 365.4 g/mol.
作用机制
Sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate is believed to exert its effects by binding to specific sites on ion channels and receptors, thereby altering their activity. The compound has been shown to interact with various types of ion channels, including voltage-gated sodium channels and GABA receptors.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various ion channels and receptors, resulting in a range of biochemical and physiological effects. The compound has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission. Additionally, this compound has been shown to inhibit the activity of voltage-gated sodium channels, leading to decreased neuronal excitability.
实验室实验的优点和局限性
One of the main advantages of using sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate in lab experiments is its specificity. The compound has been shown to selectively modulate the activity of certain ion channels and receptors, making it a valuable tool for investigating their specific roles in various physiological processes. However, one limitation of using this compound is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research involving sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate. One area of interest is the development of new compounds based on the structure of this compound, with improved specificity and reduced toxicity. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Finally, the use of this compound in combination with other compounds may provide new insights into the complex interactions between ion channels and receptors in various physiological processes.
合成方法
The synthesis of sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate involves the reaction between 2-acetylphenol and ethyl 3-aminopropyl sulfamate in the presence of sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
科学研究应用
Sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate has been extensively studied for its potential applications in various research fields, including neuroscience, biochemistry, and pharmacology. The compound has been shown to modulate the activity of various ion channels and receptors, making it a valuable tool for investigating the mechanisms of action of these proteins.
属性
IUPAC Name |
sodium;N-[3-(2-acetylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6S.Na/c1-3-14(21(17,18)19)8-11(16)9-20-13-7-5-4-6-12(13)10(2)15;/h4-7,11,16H,3,8-9H2,1-2H3,(H,17,18,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZOCAPOQUVGNO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(COC1=CC=CC=C1C(=O)C)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18NNaO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(benzyloxy)-1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6019566.png)


![4-methyl-5-({3-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)-1,3-thiazol-2-amine trifluoroacetate](/img/structure/B6019590.png)
![7-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019599.png)
![N-(4-isopropoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6019601.png)
![{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B6019607.png)
![methyl 2-({2-oxo-2-[(2-oxotetrahydro-3-thienyl)amino]ethyl}thio)benzoate](/img/structure/B6019624.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B6019630.png)
![2-chloro-N-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B6019650.png)
![2-(2-methoxybenzyl)-8-(3-methoxypropyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6019654.png)
![2-[4-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6019655.png)
![1-[2-(2-fluorophenoxy)ethyl]-3-methylpiperazine](/img/structure/B6019657.png)